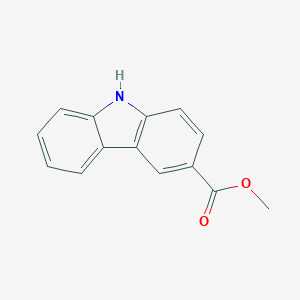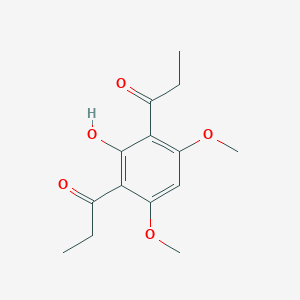
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone
Overview
Description
“1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone” is a biochemical used for proteomics research . It is a reactant used in the preparation of Stigmatellin A . The molecular formula of this compound is C14H18O5 .
Molecular Structure Analysis
The molecular weight of this compound is 266.29 . The IUPAC name is 1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one . The canonical SMILES representation is CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O .Physical And Chemical Properties Analysis
This compound appears as pale yellow crystals . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It has a topological polar surface area of 72.8Ų and an XLogP3 of 2.4 .Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
The study by T. Yokoyama (2015) delved into the acidolysis of lignin model compounds, particularly focusing on the β-O-4-type. It highlighted the differences in reaction mechanisms based on compound structures and emphasized the significance of γ-hydroxymethyl groups in these processes. This research aids in understanding the nuanced behaviors of chemical compounds like 1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone in lignin degradation and its potential industrial applications in lignin valorization.
Environmental Concerns and Health Impacts
Endocrine Disrupting Effects and Implications for Male Fertility
The research by Raúl Lagos-Cabré & R. Moreno (2012) sheds light on the endocrine-disrupting effects of chemicals found in plastics, such as Bisphenol A and its analogs. They investigate the implications of these chemicals on male fertility, specifically their detrimental effects on spermatogenesis and sexual function. Understanding the biological impacts of such chemicals is crucial in assessing the safety of materials and their environmental footprint.
Contributions to Material Science and Technology
Methylene-Linked Liquid Crystal Dimers and Nematic Phases
The study by P. Henderson & C. Imrie (2011) discusses the transitional properties of methylene-linked liquid crystal dimers. It details how these compounds exhibit various mesophases, contributing to our understanding of material properties in liquid crystals and their potential applications in displays and other technologies.
Biodegradable Plastics and Recycling Strategies
Shimin Kang et al. (2022) provide a comprehensive review of recycling strategies for biodegradable plastics like poly-3-hydroxybutyrate (PHB). The paper explores various conversion methods to transform PHB into valuable chemicals and fuels, highlighting the importance of sustainable materials and their role in mitigating environmental pollution.
properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-5-8(15)12-10(18-3)7-11(19-4)13(14(12)17)9(16)6-2/h7,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRASKLXAHQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



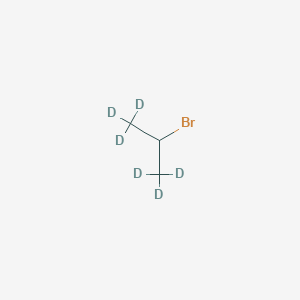

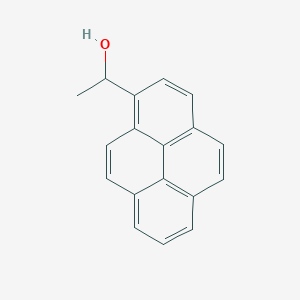
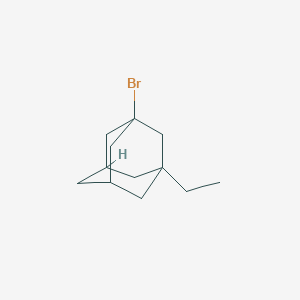





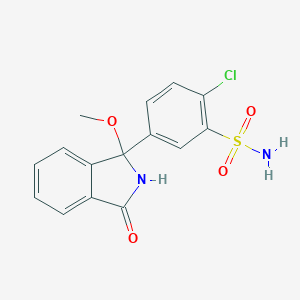
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
